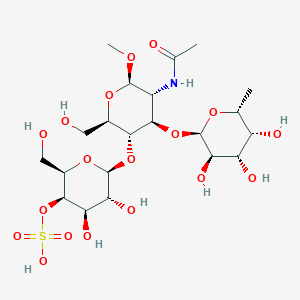![molecular formula C7H9Cl3N2 B1446072 [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride CAS No. 1379462-58-4](/img/structure/B1446072.png)
[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride
Overview
Description
“[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7Cl3N2 . It has a molecular weight of 213.49 . This compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It has a molecular weight of 213.49 . The compound is typically stored at room temperature and is available in solid form .Scientific Research Applications
Synthesis and Chemical Reactions
- Compounds similar to [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride have been utilized as intermediates in chemical synthesis. For instance, the use of related hydrazine derivatives has been reported in the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, showcasing their role in the formation of complex chemical structures through cyclization reactions (Zhu, 2010).
Sensor and Analytical Applications
- Hydrazine derivatives have been incorporated into sensors for detecting environmental pollutants. For instance, a study employed a derivative, namely 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA), in a carbon paste matrix as an electro-catalyst mediator, demonstrating the utility of such compounds in enhancing the detection of pollutants like hydrazine and 4-chlorophenol in water (Tahernejad-Javazmi et al., 2018).
Medicinal Chemistry and Drug Development
- Various hydrazine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis of these compounds often involves complex chemical transformations, and their biological activities are assessed against a range of bacterial and fungal strains, demonstrating the pharmaceutical relevance of hydrazine derivatives in drug discovery (Sah et al., 2014).
- Another study focused on synthesizing and evaluating the cytotoxic effects of novel compounds derived from hydrazine, highlighting their potential in cancer treatment. The compounds exhibited significant inhibitory effects on tumor cell lines, indicating the role of hydrazine derivatives in the development of new therapeutic agents (Flefel et al., 2015).
Material Science and Corrosion Inhibition
- Hydrazine derivatives have also been studied for their potential in material science, particularly in corrosion inhibition. Research indicates that specific hydrazine carbodithioic acid derivatives can effectively inhibit corrosion in certain environments, making them valuable in protecting materials and structures (Khaled, 2006).
properties
IUPAC Name |
(2,5-dichlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXPZLLTYZMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379462-58-4 | |
| Record name | [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![L-[6-13C]fucose](/img/structure/B1446002.png)




